molecular formula C15H23F3N4O2 B2586100 1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034293-05-3

1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2586100
CAS RN: 2034293-05-3
M. Wt: 348.37
InChI Key: MOYIDVYRMXQJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H23F3N4O2 and its molecular weight is 348.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of new compounds utilizing urea or thiourea derivatives, focusing on their potential biological activities, such as anti-tumor, anti-angiogenic, and antibacterial properties. For instance, compounds have been synthesized to investigate their effects on arterial blood pressure and analgesic activity in rats, with some compounds showing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon and breast cancer (O. Hishmat et al., 1992; I. Nassar et al., 2015).

Anti-Angiogenic Properties

A study on ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate (named GeGe-3) has shown it as a capable anti-angiogenic compound, with calreticulin identified as its principal target. This discovery links the biological potential of such compounds to their binding with calreticulin, shedding light on their mechanism of action as anti-angiogenic factors (E. Morretta et al., 2021).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. This research aims to develop new antibacterial agents by creating heterocyclic compounds suitable for use against various bacteria, demonstrating the potential for such compounds to contribute to medical treatments (M. E. Azab et al., 2013).

Eco-Friendly Synthesis

An eco-friendly approach has been developed for the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, utilizing commercially available urea as an organo-catalyst. This method emphasizes the importance of environmentally benign and cost-effective synthesis processes in chemical research (G. Brahmachari & B. Banerjee, 2014).

properties

IUPAC Name

1-cyclopentyl-3-(2-methoxyethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N4O2/c1-24-11-7-19-14(23)22(12-4-2-3-5-12)10-9-21-8-6-13(20-21)15(16,17)18/h6,8,12H,2-5,7,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYIDVYRMXQJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.